molecular formula C6H14ClNO2 B2782548 Methyl (2r)-2-(aminomethyl)butanoate hydrochloride CAS No. 2227795-38-0

Methyl (2r)-2-(aminomethyl)butanoate hydrochloride

Cat. No.: B2782548
CAS No.: 2227795-38-0
M. Wt: 167.63
InChI Key: VSGXDWSIFCRKJY-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2r)-2-(aminomethyl)butanoate hydrochloride is a chemical compound that belongs to the class of organic compounds known as esters. It is characterized by the presence of a methyl ester group and an aminomethyl group attached to a butanoate backbone. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2r)-2-(aminomethyl)butanoate hydrochloride typically involves the esterification of (2r)-2-(aminomethyl)butanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification reaction, providing better control over reaction conditions and reducing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl (2r)-2-(aminomethyl)butanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted esters or amides.

Scientific Research Applications

Methyl (2r)-2-(aminomethyl)butanoate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2r)-2-(aminomethyl)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The ester group can undergo hydrolysis to release the active aminomethyl butanoate, which can then participate in various biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2r)-2-(aminomethyl)propanoate hydrochloride
  • Methyl (2r)-2-(aminomethyl)pentanoate hydrochloride
  • Ethyl (2r)-2-(aminomethyl)butanoate hydrochloride

Uniqueness

Methyl (2r)-2-(aminomethyl)butanoate hydrochloride is unique due to its specific structural features, which confer distinct reactivity and biological activity. The presence of the aminomethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis. Additionally, its specific stereochemistry (2r) can influence its interactions with biological targets, providing unique pharmacological properties .

Properties

IUPAC Name

methyl (2R)-2-(aminomethyl)butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-5(4-7)6(8)9-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGXDWSIFCRKJY-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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